molecular formula C16H23NO6 B14849613 (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid

(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid

Cat. No.: B14849613
M. Wt: 325.36 g/mol
InChI Key: MIKSIBDQGLHSBR-UHFFFAOYSA-N
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Description

(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dimethoxyphenyl group and a tert-butoxycarbonylamino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dimethoxyphenyl group through a series of coupling reactions. The final step usually involves the deprotection of the Boc group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and asymmetric synthesis.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the materials science industry, this compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(2,4-Dimethoxyphenyl)-2-amino propanoic acid: Lacks the Boc protecting group.

    (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]butanoic acid: Has an additional methylene group in the side chain.

    (2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid methyl ester: The carboxylic acid group is esterified.

Uniqueness

The presence of both the dimethoxyphenyl group and the Boc-protected amino group in this compound makes it unique compared to its analogs. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(14(18)19)8-10-6-7-11(21-4)9-13(10)22-5/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19)

InChI Key

MIKSIBDQGLHSBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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